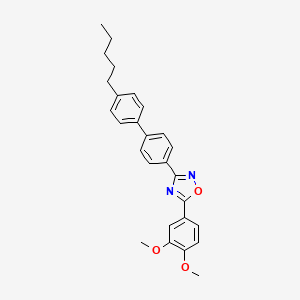
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. Its unique structure, which includes a benzimidazole ring and a methoxyphenoxy group, contributes to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the ethyl group at the 2-position. The next step involves the formation of the propanol linker, which is then attached to the methoxyphenoxy group. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzimidazole ring and methoxyphenoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol can be compared with other benzimidazole derivatives, such as:
- 1-(2-methyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol
- 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-hydroxyphenoxy)propan-2-ol
- 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-chlorophenoxy)propan-2-ol
These compounds share a similar core structure but differ in the substituents attached to the benzimidazole ring or the phenoxy group
Properties
IUPAC Name |
1-(2-ethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-19-20-17-6-4-5-7-18(17)21(19)12-14(22)13-24-16-10-8-15(23-2)9-11-16/h4-11,14,22H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPORYNLRYVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4972364.png)
![3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B4972382.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(piperazin-1-yl)aniline](/img/structure/B4972385.png)
![1-ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4972394.png)

![2,5-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B4972416.png)


![2-chloro-N-[(oxolan-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide](/img/structure/B4972429.png)
![N-benzyl-1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4972433.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(dicyclopropylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4972434.png)
![5-[(2-carboxyphenyl)sulfamoyl]-2-(3-carboxypropylamino)benzoic acid](/img/structure/B4972464.png)
